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molecular formula C7H3ClF2O B1433746 2-Chloro-4,6-difluorobenzaldehyde CAS No. 1261493-54-2

2-Chloro-4,6-difluorobenzaldehyde

Cat. No. B1433746
M. Wt: 176.55 g/mol
InChI Key: WEXRLMRQYDCTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249160B2

Procedure details

CsF (approximately 0.2 g) was added to a mixture of crude 6-chloro-2,4-difluoro-3-(trimethylsilyl)benzaldehyde (10.5 g, approximately 42 mmol) in dimethylformamide (15 mL)/H2O (2 mL). After stirring for 10 min the reaction was diluted with heptane and H2O. The phases were separated and the aqueous extracted with further heptane. The combined organic layers were washed with H2O, dried over MgSO4 and concentrated in vacuo to a yellow oil. Purification by column chromatography (1:4 EtOAc:heptane) followed by trituration with pentane gave the title compound as a white solid (3.0 g, 17.0 mmol).
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
6-chloro-2,4-difluoro-3-(trimethylsilyl)benzaldehyde
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-].[Cs+].[Cl:3][C:4]1[C:9]([CH:10]=[O:11])=[C:8]([F:12])[C:7]([Si](C)(C)C)=[C:6]([F:17])[CH:5]=1>CN(C)C=O.CCCCCCC.O>[Cl:3][C:4]1[CH:5]=[C:6]([F:17])[CH:7]=[C:8]([F:12])[C:9]=1[CH:10]=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
[F-].[Cs+]
Name
6-chloro-2,4-difluoro-3-(trimethylsilyl)benzaldehyde
Quantity
10.5 g
Type
reactant
Smiles
ClC1=CC(=C(C(=C1C=O)F)[Si](C)(C)C)F
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 min the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with further heptane
WASH
Type
WASH
Details
The combined organic layers were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (1:4 EtOAc:heptane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17 mmol
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 40.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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